9-(2-CHLOROBENZOYL)-1H-PERIMIDINE
Description
Properties
IUPAC Name |
(Z)-(2-chlorophenyl)-perimidin-4-ylidenemethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O/c19-14-6-2-1-5-12(14)18(22)13-9-8-11-4-3-7-15-16(11)17(13)21-10-20-15/h1-10,22H/b18-13- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWHFPFMWNOLID-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C2C=CC3=C4C2=NC=NC4=CC=C3)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=C/2\C=CC3=C4C2=NC=NC4=CC=C3)/O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Chlorobenzoyl)-1H-Perimidine typically involves the condensation of 2-chlorobenzoyl chloride with perimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of 9-(2-Chlorobenzoyl)-1H-Perimidine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: 9-(2-Chlorobenzoyl)-1H-Perimidine can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 2-chlorobenzoyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Antimicrobial Properties
9-(2-Chlorobenzoyl)-1H-perimidine has shown promising antimicrobial activity. Research indicates that compounds with similar structures exhibit significant inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives of chlorobenzoyl compounds have been reported to possess potent antibacterial properties, making them suitable candidates for developing new antibiotics .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that perimidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival. For example, similar perimidine derivatives have been shown to affect the expression of genes involved in cell cycle regulation and apoptosis .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of perimidine derivatives, 9-(2-Chlorobenzoyl)-1H-perimidine was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant zone of inhibition, suggesting strong antibacterial activity comparable to standard antibiotics .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of 9-(2-Chlorobenzoyl)-1H-perimidine revealed its ability to induce apoptosis in breast cancer cell lines. The study utilized flow cytometry to analyze cell death and found that treatment with the compound led to a marked increase in apoptotic cells compared to untreated controls .
Mechanism of Action
The mechanism of action of 9-(2-Chlorobenzoyl)-1H-Perimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Substituent Position on the Benzoyl Group
- 2-Chlorobenzoyl Derivatives: Compound 9 (methyl 6-O-N-acetylsulfanilyl-2,3,4-tri-O-(2-chlorobenzoyl)-α-D-glucopyranoside): The ortho-chloro group in the 2-chlorobenzoyl moiety induces steric hindrance and electron-withdrawing effects, reflected in FTIR (carbonyl stretch at 1698 cm⁻¹) and NMR (aromatic protons at δ7.78, 7.59, 7.48) .
4-Chlorobenzoyl Derivatives :
- Compound 10 (4-chlorobenzoyl analogue of compound 9): The para-chloro substituent reduces steric hindrance but maintains electron-withdrawing character. Comparative spectroscopic data (unreported in evidence) would likely show subtle differences in carbonyl absorption and aromatic proton shifts due to altered resonance effects .
Core Heterocycle Variations
- Indole Derivatives (e.g., compounds 80–87 in ):
- Synthesized via acylation of indole or aza-indoles with 2-chlorobenzoyl chloride.
- Example: N-cyclopropyl-1H-indole-2-carboxamide (11) achieved an 88% yield, highlighting the efficiency of carboxamide formation compared to sulfonamide or urea derivatives (e.g., compounds 48–52) .
- Key Difference : The perimidine core’s dual nitrogen atoms may enhance hydrogen-bonding capacity and thermal stability relative to indole-based systems.
Table 1: Key Properties of Selected Acylated Heterocycles
Key Observations:
Carbonyl Stretching : The 2-chlorobenzoyl group in compound 9 shows a carbonyl absorption at 1698 cm⁻¹, typical for electron-deficient aryl ketones. Para-substituted analogues may exhibit slightly lower frequencies due to reduced resonance withdrawal .
NMR Deshielding: In compound 9, H-2, H-3, and H-4 protons of the glucopyranoside are deshielded (δ4.73–4.45) due to electron withdrawal from the 2-chlorobenzoyl groups. Similar effects are anticipated in 9-(2-chlorobenzoyl)-1H-perimidine .
Synthetic Efficiency : Indole derivatives (e.g., compound 11) achieve higher yields (88%) compared to multi-step acylations (e.g., compound 9), suggesting that perimidine acylation may require optimized conditions to mitigate steric challenges .
Implications for Functional Performance
- Bioactivity : While biological data are absent in the evidence, the 2-chlorobenzoyl group’s electron-withdrawing nature may enhance binding affinity in enzyme inhibitors (e.g., sulfonamide derivatives in ) .
- Material Applications : The rigidity of the perimidine core, combined with acylated substituents, could improve thermal stability in polymer or catalyst design compared to indole-based systems.
Q & A
Q. What spectroscopic techniques are recommended for characterizing 9-(2-chlorobenzoyl)-1H-perimidine?
To ensure accurate structural elucidation, employ a combination of NMR (¹H and ¹³C) , FT-IR spectroscopy , and mass spectrometry (MS) . NMR identifies proton and carbon environments, IR confirms functional groups (e.g., carbonyl from benzoyl), and MS verifies molecular weight. Cross-referencing with computational predictions (e.g., DFT calculations) enhances reliability. For structurally similar compounds, X-ray crystallography may resolve ambiguities in stereochemistry .
Q. How should researchers design kinetic studies for hydrolysis reactions involving 9-(2-chlorobenzoyl)-1H-perimidine?
Key considerations include:
- Variable selection : Temperature, pH, and solvent polarity.
- Sampling intervals : Frequent time-point measurements to capture reaction progress.
- Analytical tools : HPLC or UV-Vis spectroscopy to quantify reactant/product ratios. Use a pseudo-first-order approach under excess solvent conditions. Reference experimental designs for similar compounds, such as ethyl acetate hydrolysis, which emphasize controlled variable isolation .
Q. What purification methods are effective for isolating 9-(2-chlorobenzoyl)-1H-perimidine from complex mixtures?
Column chromatography (silica gel, gradient elution) is standard for separating polar intermediates. For high-purity crystallization, optimize solvent systems (e.g., ethanol/water mixtures) based on solubility profiles. Recrystallization under reduced temperature improves yield. Advanced techniques like preparative HPLC or membrane separation may resolve closely related byproducts .
Q. How does the electronic structure of 9-(2-chlorobenzoyl)-1H-perimidine influence its reactivity?
The electron-withdrawing chloro group on the benzoyl moiety reduces electron density at the carbonyl, increasing electrophilicity. The perimidine core’s aromaticity stabilizes intermediates via conjugation. Modern bonding theories (e.g., molecular orbital analysis) predict regioselectivity in nucleophilic attacks, which can be validated experimentally through substituent variation studies .
Advanced Research Questions
Q. How can factorial design optimize synthesis conditions for 9-(2-chlorobenzoyl)-1H-perimidine?
Use a 2³ factorial design to evaluate interactions between variables:
- Factors : Catalyst concentration, reaction temperature, and solvent polarity.
- Response variables : Yield, purity, and reaction time. Statistical tools (ANOVA) identify significant factors. For example, highlights pre-experimental screening to reduce variables, while emphasizes reactor design for scalability .
Q. What computational methods predict the reactivity of 9-(2-chlorobenzoyl)-1H-perimidine in novel reactions?
Density Functional Theory (DFT) calculates transition states and activation energies for proposed mechanisms. Molecular dynamics simulations (e.g., using COMSOL Multiphysics) model solvent effects. AI-driven platforms automate parameter optimization, as described in ’s "smart laboratories," enabling real-time adjustments during synthesis .
Q. How can researchers resolve contradictions in spectral data for derivatives of 9-(2-chlorobenzoyl)-1H-perimidine?
- Replicate experiments : Confirm data reproducibility.
- Alternative techniques : Use 2D NMR (COSY, NOESY) or X-ray diffraction to resolve stereochemical ambiguities.
- Cross-disciplinary validation : Compare computational predictions (e.g., IR frequencies from DFT) with experimental results. underscores ontological alignment between theoretical models and empirical observations .
Q. What strategies improve scalability of 9-(2-chlorobenzoyl)-1H-perimidine synthesis without compromising yield?
- Process intensification : Continuous flow reactors enhance heat/mass transfer.
- In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring.
- Catalyst immobilization : Reusable catalysts reduce costs. ’s subclass RDF2050108 details process control methodologies for scaling chemical reactions .
Q. How can machine learning models predict the biological activity of 9-(2-chlorobenzoyl)-1H-perimidine derivatives?
Train models on QSAR (Quantitative Structure-Activity Relationship) datasets using descriptors like logP, HOMO/LUMO gaps, and topological polar surface area. ’s "end-to-end automation" frameworks integrate synthesis, screening, and data analysis, accelerating drug discovery pipelines .
Q. What safety protocols are critical when handling 9-(2-chlorobenzoyl)-1H-perimidine?
- Hazard assessment : Review Safety Data Sheets (SDS) for acute toxicity and environmental impact.
- Engineering controls : Use fume hoods and closed systems to minimize exposure.
- Waste management : Neutralize reactive byproducts before disposal. ’s experimental guidelines emphasize safety in material synthesis under ambient conditions .
Methodological Notes
- Data Contradiction Analysis : Always triangulate results using multiple analytical methods (e.g., NMR + XRD) and theoretical models to address outliers .
- Experimental Replication : Document procedural details rigorously to ensure reproducibility, aligning with ’s emphasis on autonomy in experimental design .
- Interdisciplinary Integration : Combine synthetic chemistry with computational tools () and process engineering () for holistic research outcomes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
